molecular formula C11H16ClN3O3S B2583130 4-(Piperazine-1-sulfonyl)benzamide hydrochloride CAS No. 1052547-95-1

4-(Piperazine-1-sulfonyl)benzamide hydrochloride

Cat. No.: B2583130
CAS No.: 1052547-95-1
M. Wt: 305.78
InChI Key: VQOMQCFOPHCUCT-UHFFFAOYSA-N
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Description

4-(Piperazine-1-sulfonyl)benzamide hydrochloride (CAS No: 1052547-95-1) is a chemical compound supplied for laboratory research use. With a molecular formula of C11H16ClN3O3S and a molecular weight of 305.78, this reagent features a piperazine ring—a six-membered heterocycle containing two nitrogen atoms at opposing positions—linked to a benzamide group via a sulfonyl linker . The piperazine scaffold is a privileged structure in medicinal chemistry, known for its broad and potent biological activities . Derivatives of piperazine are found in compounds with a wide range of pharmacological properties, including antimicrobial, antidepressant, anti-inflammatory, and antipsychotic activities . The presence of both the piperazine and sulfonylbenzamide functional groups makes this compound a valuable intermediate for researchers in drug discovery and development, particularly for the synthesis and screening of new biologically active molecules . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should handle this material with care, referring to the safety data sheet for proper handling procedures.

Properties

IUPAC Name

4-piperazin-1-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S.ClH/c12-11(15)9-1-3-10(4-2-9)18(16,17)14-7-5-13-6-8-14;/h1-4,13H,5-8H2,(H2,12,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOMQCFOPHCUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazine-1-sulfonyl)benzamide hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through reactions with sulfonyl chlorides.

    Formation of Benzamide Moiety: The benzamide moiety can be introduced through amide bond formation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Piperazine-1-sulfonyl)benzamide hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-(Piperazine-1-sulfonyl)benzamide hydrochloride exhibit significant antimicrobial properties. Studies have shown that derivatives of piperazine compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly against breast cancer cells. For instance, derivatives containing piperazine have demonstrated the ability to inhibit cell viability in breast cancer models, suggesting that this compound may influence pathways related to cancer cell proliferation .

Neurological Applications

Recent studies have focused on the design of piperazine derivatives for neuroprotective effects and cognitive enhancement. These compounds have shown promise in inhibiting acetylcholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. The multifunctional nature of these compounds allows them to target multiple pathways involved in neurodegeneration .

Case Studies

Study Objective Findings
Cioffi et al. (2020)Evaluate GlyT-1 inhibitorsIdentified compounds with favorable in vitro potency and selectivity for GlyT-1, showing potential for neurological applications .
Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanonesTargeting poly(ADP-ribose) polymerase in breast cancer cellsCompounds exhibited significant inhibition of PARP1 activity, enhancing apoptosis markers in cancer cells .
Novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamidesEvaluate cholinesterase inhibitionDemonstrated strong inhibition of acetylcholinesterase and anti-beta-amyloid aggregation properties, indicating potential for Alzheimer's treatment .

Mechanism of Action

The mechanism of action of 4-(Piperazine-1-sulfonyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets. The benzamide moiety can further contribute to the compound’s overall biological activity by interacting with additional molecular targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

A. Piperazine-Sulfonyl-Benzamide Derivatives
  • Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride (CAS 1171354-98-5): Replaces the benzamide with a furan-ester moiety.
  • 6-(Piperazine-1-sulfonyl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride: Incorporates a benzoxazinone ring, which may enhance hydrogen-bonding interactions with biological targets. Molecular weight: 297.33 g/mol .
  • 1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride : Features a ketone group instead of an amide, reducing hydrogen-bonding capacity but increasing lipophilicity .
B. Piperazine-Sulfonyl Non-Benzamide Derivatives
  • 1-Benzhydryl-4-(4-chloro-phenyl-sulfonyl)piperazine : Lacks the benzamide group but includes a benzhydryl substituent, which may improve CNS penetration due to increased lipophilicity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Profile
4-(Piperazine-1-sulfonyl)benzamide HCl C₁₁H₁₅ClN₃O₃S 304.78 Benzamide, sulfonyl, piperazine High in polar solvents (e.g., H₂O)
JJGW01 () C₂₃H₂₈ClN₃O₃S 478.00 3-Chlorophenyl, butoxy linker Moderate in saline
6-(Piperazine-1-sulfonyl)benzoxazinone C₁₂H₁₅ClN₃O₄S 297.33 Benzoxazinone, sulfonyl Likely high in DMSO
Procarbazine HCl () C₁₂H₁₉ClN₃O 257.59 Methylhydrazine, benzamide Freely soluble in H₂O, CHCl₃

Notes:

  • The sulfonyl group in 4-(Piperazine-1-sulfonyl)benzamide HCl enhances polarity, improving aqueous solubility compared to alkyl-linked analogues like JJGW01 .
  • Procarbazine HCl’s methylhydrazine group confers redox sensitivity, a property absent in the target compound .

Biological Activity

4-(Piperazine-1-sulfonyl)benzamide hydrochloride, also known by its chemical structure and CAS number (1052547-95-1), is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound features a piperazine ring attached to a sulfonamide group and a benzamide moiety. This structural configuration is significant for its interaction with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Antiviral Properties

Research indicates that compounds structurally related to this compound exhibit antiviral activity, particularly against hepatitis viruses. For instance, derivatives of piperazine have been shown to inhibit the NS5B polymerase enzyme of the hepatitis C virus (HCV), which is crucial for viral replication. In a study, certain piperazine derivatives displayed effective replicon activities against HCV genotypes 1b and 1a, with effective concentrations (EC50) in the low nanomolar range .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Benzamide derivatives have been identified as inhibitors of various kinases involved in cancer progression. For example, certain benzamide derivatives were found to inhibit RET kinase activity, which is implicated in several malignancies. The inhibition of RET kinase leads to reduced cell proliferation in cancer models .

The mechanism through which this compound exerts its biological effects likely involves the inhibition of specific enzymes or receptors. Studies suggest that such compounds can disrupt protein-protein interactions essential for viral replication or tumor cell growth. For instance, interactions with the hepatitis B core protein have been reported, indicating a mechanism that may involve capsid assembly disruption .

Case Study 1: Hepatitis C Virus Inhibition

A study focusing on the optimization of piperazine-based compounds revealed that modifications to the benzamide structure significantly enhanced antiviral potency against HCV. The optimized compounds demonstrated EC50 values as low as 7 nM against HCV replicons, highlighting their potential as therapeutic agents .

Case Study 2: Cancer Therapeutics

In another investigation, a series of substituted benzamides were synthesized and evaluated for their ability to inhibit RET kinase. Compounds exhibiting high potency were further tested in cellular assays, demonstrating significant inhibition of cell proliferation driven by both wild-type and mutant RET proteins . The findings suggest that these compounds could be promising candidates for targeted cancer therapies.

Comparative Analysis

To better understand the efficacy and specificity of this compound compared to similar compounds, a comparative analysis was performed:

Compound NameBiological ActivityEC50 (nM)Target
4-(Piperazine-1-sulfonyl)benzamide HClAntiviral (HCV)~7NS5B Polymerase
N-(cyanomethyl)-2-chloroisonicotinamideAntiviral (HBV)Not specifiedHBV Core Protein
4-chloro-benzamides with heteroaryl ringsRET Kinase InhibitorModerate to HighRET Kinase

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Piperazine-1-sulfonyl)benzamide hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often sulfonylated using sulfonyl chlorides under inert atmospheres (e.g., nitrogen) at 0–5°C to minimize side reactions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) is critical to isolate the hydrochloride salt. Yields typically range from 50–80%, depending on stoichiometric control of the sulfonyl chloride and benzamide precursors .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm sulfonamide linkage and piperazine ring integrity (e.g., characteristic peaks for -SO2- and aromatic protons).
  • Mass Spectrometry (ESI-MS) : To verify molecular weight (±1 Da) and detect impurities.
  • HPLC : For purity assessment (≥95% by area normalization).
  • Thermogravimetric Analysis (TGA) : To evaluate thermal stability, particularly for hydrochloride salt forms .

Q. What are the critical stability considerations during storage and handling?

  • Methodological Answer : The hydrochloride salt is hygroscopic and should be stored in airtight containers under nitrogen at –20°C. Stability studies indicate degradation under prolonged exposure to light (>72 hours), with sulfonamide bond cleavage observed via HPLC. Use desiccants (silica gel) and avoid aqueous solvents unless immediately prior to experimentation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions. For example:

  • Receptor Binding Assays : Variations in buffer pH (6.5–7.4) can alter ionization of the sulfonamide group, affecting binding affinity to α1-adrenergic receptors. Standardize buffer systems (e.g., Tris-HCl) and include positive controls (e.g., phentolamine) .
  • Cellular Uptake : Conflicting cytotoxicity data may stem from differences in cell permeability (e.g., use of DMSO vs. saline as vehicles). Validate solubility profiles via dynamic light scattering (DLS) .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound in preclinical models?

  • Methodological Answer :

  • Prodrug Design : Introduce ester moieties at the benzamide group to enhance oral bioavailability, with hydrolysis in vivo releasing the active compound.
  • Lipid Nanoparticle Encapsulation : Improves blood-brain barrier penetration for CNS-targeted studies, as demonstrated with similar piperazine sulfonamides .

Q. How can computational modeling guide the optimization of 4-(Piperazine-1-sulfonyl)benzamide derivatives for target specificity?

  • Methodological Answer :

  • Docking Studies (AutoDock Vina) : Screen derivatives against homology models of off-target receptors (e.g., serotonin 5-HT2A) to predict cross-reactivity.
  • QSAR Analysis : Correlate substituent electronegativity (e.g., chloro vs. methoxy groups at the benzamide ring) with IC50 values for lead prioritization .

Data Contradiction Analysis

Q. Why do reported IC50 values for enzyme inhibition vary across studies, and how can this be addressed experimentally?

  • Methodological Answer : Variability often arises from:

  • Enzyme Source : Recombinant vs. tissue-extracted enzymes (e.g., carbonic anhydrase isoforms). Validate enzyme purity via SDS-PAGE.
  • Substrate Concentration : Non-linear kinetics at sub-saturating substrate levels. Perform Michaelis-Menten kinetics under standardized substrate excess .

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